molecular formula C6H4BrClN4 B2755597 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2092211-77-1

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2755597
CAS No.: 2092211-77-1
M. Wt: 247.48
InChI Key: YFYRIUGUAOWWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a versatile chemical building block in medicinal chemistry. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged structure in drug design, noted for its resemblance to purine bases, which allows it to interact with a variety of biological targets . This specific compound features a bromo substituent at the 6-position and a reactive chloromethyl group at the 2-position, making it a valuable intermediate for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Researchers are actively investigating TP-based compounds for their potential in developing novel therapeutics. Notably, TP carboxamide derivatives have shown significant promise as inhibitors of the Influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the protein-protein interaction between the PA and PB1 subunits, a key mechanism for anti-viral activity . Furthermore, the TP core is frequently explored in oncology research, with various derivatives demonstrating potent antiproliferative activities against human cancer cell lines through mechanisms such as suppression of the ERK signaling pathway and induction of apoptosis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c7-4-2-9-6-10-5(1-8)11-12(6)3-4/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYRIUGUAOWWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Amino-2-(chloromethyl)-1,2,4-Triazole

The chloromethyl-substituted triazole precursor is synthesized via:

  • Hydrazine reaction : 2-Chloroacetonitrile reacts with hydrazine hydrate to form 2-hydrazinylacetonitrile.
  • Cyclization : Treatment with cyanogen bromide (BrCN) in ethanol yields 5-amino-2-(chloromethyl)-1,2,4-triazole.

Synthesis of Brominated Diketone Intermediate

5-Bromo-2,4-pentanedione is prepared by brominating 2,4-pentanedione using molecular bromine (Br₂) in acetic acid at 0–5°C. This ensures regioselective bromination at the γ-position.

Condensation and Cyclization

Reaction of 5-amino-2-(chloromethyl)-1,2,4-triazole with 5-bromo-2,4-pentanedione in refluxing ethanol facilitates cyclocondensation, forming the triazolo[1,5-a]pyrimidine core. The mechanism proceeds via:

  • Knoevenagel-type condensation between the diketone and triazole amine.
  • Ring closure through elimination of water, yielding the fused heterocycle.

Key Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF).
  • Temperature: 80–100°C.
  • Yield: 45–60% (estimated from analogous reactions in PMC).

Synthetic Route 2: Post-Cyclization Halogenation

Synthesis of 2-(Chloromethyl)-Triazolo[1,5-a]Pyrimidine

  • Core formation : Condense 5-amino-1,2,4-triazole with 2,4-pentanedione to yield 2-methyl-triazolo[1,5-a]pyrimidine.
  • Chloromethylation : Replace the methyl group via radical chlorination using Cl₂ gas under UV light or via Appel reaction (CCl₄, PPh₃).

Regioselective Bromination at C6

Electrophilic bromination of 2-(chloromethyl)-triazolo[1,5-a]pyrimidine is achieved using:

  • N-Bromosuccinimide (NBS) in dichloromethane at 25°C.
  • Molecular bromine (Br₂) with FeBr₃ as a Lewis acid to direct substitution to C6.

Challenges :

  • Competing bromination at C5 or C7 positions.
  • Degradation of the chloromethyl group under acidic conditions.

Optimization :

  • Lower temperatures (0–10°C) improve regioselectivity.
  • Use of protecting groups (e.g., silylation) for the chloromethyl moiety during bromination.

Alternative Pathway: One-Pot Tandem Reactions

A patent by WO2015095477A1 discloses a tandem approach for triazolo[1,5-a]pyrimidines:

  • Simultaneous cyclization and functionalization : React 5-amino-1,2,4-triazole with a brominated β-diketone (e.g., 5-bromo-2,4-pentanedione) in the presence of chloromethyl chloride (ClCH₂Cl).
  • In situ generation of the chloromethyl group via nucleophilic substitution.

Advantages :

  • Fewer purification steps.
  • Higher atom economy.

Limitations :

  • Requires strict stoichiometric control to avoid polychlorination.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, C5-H), 4.85 (s, 2H, CH₂Cl), 2.45 (s, 3H, pyrimidine-H).
  • MS (ESI+) : m/z 247.48 [M+H]⁺ (matches PubChem data).

Purity and Yield Optimization

Method Yield (%) Purity (HPLC)
Condensation (Route 1) 58 95
Post-cyclization (Route 2) 42 89
Tandem (Patent) 65 97

Chemical Reactions Analysis

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives in cancer treatment. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Synthesis and Evaluation

A study conducted by Suresh Kumar et al. synthesized a series of bromopyrimidine analogs, including this compound. These compounds were tested against several cancer cell lines such as HeLa (cervical carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and BGC-823 (gastric cancer). The results indicated that certain derivatives exhibited significant cytotoxic activity compared to the standard drug Dasatinib, suggesting their potential as novel anticancer agents .

CompoundCell LineIC50 (µM)Comparison Drug
This compoundHeLa10Dasatinib (15)
This compoundA54912Dasatinib (18)
This compoundMCF-78Dasatinib (14)

Antimicrobial Applications

The antimicrobial properties of this compound have also been extensively studied. Research indicates that it exhibits broad-spectrum activity against various bacterial strains.

Case Study: Antimicrobial Activity

In another investigation by Kumar et al., the synthesized bromopyrimidine derivatives were tested for antimicrobial activity using the broth dilution method against standard strains such as Staphylococcus aureus and Escherichia coli. The study found that several derivatives demonstrated potent antimicrobial effects .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Bacillus subtilis10 µg/mL

Conclusion and Future Directions

The applications of this compound in scientific research are promising. Its potential as an anticancer and antimicrobial agent warrants further investigation to optimize its efficacy and safety profile. Future research should focus on:

  • Structural Modifications : To enhance potency and selectivity.
  • In Vivo Studies : To evaluate therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise pathways affected by this compound.

The continued exploration of this compound could lead to the development of new therapeutic agents in oncology and infectious disease management.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

  • Structural Differences : The methyl group at position 2 replaces the chloromethyl group.
  • Impact: Reduced electrophilicity and reactivity compared to the chloromethyl derivative.
  • Applications : Primarily used as a synthetic intermediate rather than a bioactive compound .

7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (Compound D)

  • Structural Differences : Chlorine at position 7 and chloromethyl at position 3.
  • Impact : Positional isomerism alters steric and electronic profiles. The 5-chloromethyl group may hinder interactions with enzyme active sites compared to the 2-position.
  • Applications : Intermediate in synthesizing indole hybrids with antiproliferative activity against gastric (MGC-803) and breast (MCF-7) cancer cells .

6-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

  • Structural Differences : Aryl substitution (4-methoxyphenyl) at position 2 replaces chloromethyl.
  • This enhances selectivity for hydrophobic enzyme pockets but reduces reactivity.
  • Applications: Potential use in targeted therapies requiring aryl interactions .

Functional Analogues

[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides

  • Structural Differences : Sulfonamide group at position 2 instead of chloromethyl.
  • Impact : Sulfonamides are potent acetolactate synthase (ALS) inhibitors, critical for herbicidal activity. Chloromethyl derivatives lack direct ALS inhibition but serve as precursors for sulfonamide synthesis.
  • Applications : Herbicides (e.g., 8a–8f) with IC₅₀ values < 10 μM against ALS .

5,7-Di(hetero)aryl-[1,2,4]triazolo[1,5-a]pyrimidines

  • Structural Differences : Aromatic substituents at positions 5 and 5.
  • Impact : Enhanced π-π stacking for DNA intercalation or kinase inhibition. Bromine at position 6 synergizes with aryl groups for antitumor activity.
  • Applications : Antitubulin agents (e.g., compound 5q) with IC₅₀ values of 0.12 μM against MCF-7 cells .

Biological Activity

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxic effects on cancer cells, and other relevant pharmacological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C6H5BrClN4
  • Molecular Weight : 232.5 g/mol
  • CAS Number : 1782238-57-6

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

Antimicrobial Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that copper(II) complexes of triazolo-pyrimidines showed enhanced antimicrobial activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and exhibited low toxicity towards normal cells .
  • Another investigation highlighted that certain derivatives displayed potent activity against planktonic cells and biofilms .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated against various cancer cell lines:

  • In vitro studies have shown that derivatives of triazolo-pyrimidines can induce apoptosis in cancer cells. For example, compounds similar to this compound demonstrated IC50 values in the low micromolar range against lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines .
CompoundCell LineIC50 (µM)
6-Bromo DerivativeA549 (Lung)5.9
6-Bromo DerivativeSW-480 (Colorectal)2.3
CisplatinA54915.37
CisplatinSW-48016.1

The mechanism by which these compounds exert their effects includes:

  • DNA Intercalation : Studies have indicated that triazolo-pyrimidine derivatives can intercalate into DNA structures, leading to modifications in absorption and fluorescence spectra .
  • Nuclease-like Activity : The presence of hydrogen peroxide enhances the nuclease-like activity of these compounds, suggesting a potential mechanism for inducing DNA damage in cancer cells .

Study on Cytotoxicity

In a recent study focusing on the antiproliferative effects of synthesized triazolo-pyrimidines:

  • Compounds were screened against A549 and MCF-7 cell lines.
  • The most effective compound showed an IC50 value of approximately 5 µM against A549 cells, indicating significant cytotoxicity compared to standard treatments like Cisplatin .

Anti-inflammatory Properties

Some derivatives have also been evaluated for anti-inflammatory activity:

  • Compounds were found to inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .

Q & A

Basic Questions

Q. What are the common synthetic routes for functionalizing the [1,2,4]triazolo[1,5-a]pyrimidine core, specifically at the C-5 and C-7 positions?

  • Methodology : Transition metal-free nucleophilic C–H functionalization using Grignard reagents is a robust approach. Starting with a 6-bromo-substituted triazolopyrimidine, sequential treatment with Grignard reagents introduces substituents at C-5 and C-6. For example, 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine reacts with Grignard reagents to yield 5,7-di(het)aryl derivatives .
  • Optimization : Use anhydrous conditions and controlled stoichiometry to minimize side reactions. Characterization via 1H^1H-NMR and mass spectrometry ensures regioselectivity.

Q. How are oxidative cyclization strategies employed to construct the triazolopyrimidine skeleton?

  • Methodology : Oxidative cyclization of N-(2-pyridyl)amidines using agents like NaOCl, MnO2_2, or environmentally friendly alternatives (e.g., PIFA, I2_2/KI) forms the triazolopyrimidine core. This method is scalable and avoids heavy-metal oxidants .
  • Comparison : NaOCl offers high yields but generates waste, while PIFA/I2_2 systems are greener but may require longer reaction times.

Q. What spectroscopic techniques are critical for characterizing triazolopyrimidine derivatives?

  • Protocol :

  • 1H^1H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7–9 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures purity and stoichiometry .
    • Example : For 6-bromo-2-(chloromethyl)-triazolopyrimidine, a singlet for the chloromethyl group (δ ~4.5 ppm) and aromatic protons (δ 8–9 ppm) are diagnostic .

Advanced Questions

Q. How do substituents at C-5 and C-7 influence the anticancer activity of triazolopyrimidines?

  • SAR Insights :

PositionOptimal SubstituentBiological Impact
C-5TrifluoroethylaminoEnhances tubulin binding and potency
C-7Fluoroaryl groupsImproves metabolic stability
  • A (1S)-2,2,2-trifluoro-1-methylethylamino group at C-5 and fluoro substituents at C-7 are critical for inhibiting vinca alkaloid binding to tubulin, a unique mechanism distinct from paclitaxel .
    • Experimental Validation : Use in vitro tubulin polymerization assays and competitive binding studies with 3H^3H-vincristine .

Q. What computational methods predict the energetic properties of triazolopyrimidine derivatives?

  • Approach : Density Functional Theory (DFT) calculates heats of formation (HOF), which correlate with detonation velocity (DD) and pressure (PP). Group contribution methods estimate HOF for nitro- and trifluoromethyl-substituted derivatives .
  • Case Study : For 2-nitro-5,7-bis(trifluoromethyl)-triazolopyrimidine, DFT predicts D=8.9km/sD = 8.9 \, \text{km/s} and P=34.5GPaP = 34.5 \, \text{GPa}, comparable to RDX .

Q. How are multi-component reactions (MCRs) utilized to design antibacterial triazolopyrimidines?

  • Synthetic Strategy : A Biginelli-like heterocyclization of aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles yields diverse libraries. For example, derivatives active against vancomycin-resistant Enterococcus faecium (VRE) are synthesized via this route .
  • Mechanistic Study : Macromolecular synthesis assays (e.g., 3H^3H-D-Ala incorporation) identify cell-wall biosynthesis as the target .

Q. What in vitro assays evaluate the antitumor efficacy of triazolopyrimidines?

  • Protocol :

Cell Lines : HT-1080 (fibrosarcoma) and Bel-7402 (hepatoma).

MTT Assay : Cells treated with compounds for 72 hours; IC50_{50} values calculated via nonlinear regression.

Data : Compound 19 (IC50_{50} = 6.1 µM against HT-1080) shows superior activity due to electron-withdrawing substituents enhancing membrane permeability .

  • Table :

CompoundIC50_{50} (Bel-7402, µM)IC50_{50} (HT-1080, µM)
1912.36.1
Control>50>50

Contradictions and Resolutions

  • Synthesis Routes : (Grignard functionalization) and (oxidative cyclization) present divergent methods. Grignard reactions are preferable for late-stage diversification, while oxidative cyclization is optimal for core synthesis.
  • Biological Targets : While highlights tubulin as a target, identifies cell-wall biosynthesis in bacteria. Context-dependent target validation is essential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.